

Unveiling the Anticonvulsant Potential of CP-465022 Hydrochloride: A Technical Guide

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Compound of Interest					
Compound Name:	CP-465022 hydrochloride				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

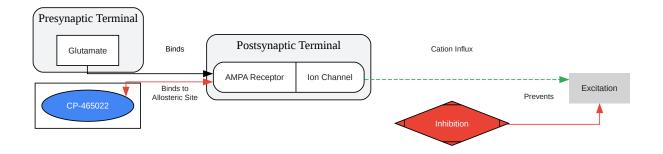
CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system.[1][2][3] This technical guide provides an in-depth overview of the anticonvulsant properties of CP-465022, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. The compound has demonstrated significant efficacy in preclinical seizure models, highlighting its potential as a therapeutic agent for neurological disorders characterized by excessive excitatory neurotransmission.

Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

CP-465022 exerts its anticonvulsant effects by selectively targeting and inhibiting AMPA receptors.[2] Unlike competitive antagonists that bind to the glutamate binding site, CP-465022 acts non-competitively, meaning it binds to an allosteric site on the receptor.[4] This mode of inhibition is not dependent on the concentration of the agonist (glutamate) and is not use- or voltage-dependent.[2] This interaction with the allosteric binding site prevents the ion channel from opening, thereby reducing the influx of cations and dampening excessive neuronal



excitation that can lead to seizures. The compound is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[2]



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Mechanism of Action of CP-465022.

Quantitative Efficacy and Potency

The anticonvulsant activity of CP-465022 has been quantified in various preclinical models. The following tables summarize the key efficacy and potency data.

Table 1: In Vitro Potency

Parameter	Value	Cell Type	Reference
IC50 (vs. Kainate-induced response)	25 nM	Rat Cortical Neurons	[1][2][5]

Table 2: In Vivo Anticonvulsant Activity



Seizure Model	Animal Model	Route of Administration	ED50	Reference
Pentylenetetrazol e-induced seizures	Rat	Subcutaneous (SC)	Dose-dependent inhibition	[4]
Pentylenetetrazol e-induced lethality	Rat	Subcutaneous (SC)	Dose-dependent inhibition	[4]

Further details on the specific ED50 values were not fully elucidated in the initial search results but are indicated to exist in the primary literature.

Table 3: Effects on Motor Activity

Test	Animal Model	Route of Administration	Effect	Reference
Locomotor Activity	Rat	Subcutaneous (SC)	Dose-dependent inhibition at doses slightly higher than anticonvulsant ED50	[4]

Detailed Experimental Protocols

This section outlines the methodologies employed in key experiments to evaluate the anticonvulsant properties of CP-465022.

In Vitro Patch-Clamp Electrophysiology

- Objective: To determine the potency and mechanism of action of CP-465022 on AMPA receptor-mediated currents.
- Cell Preparation: Primary cultures of cortical neurons were prepared from rat embryos.



- Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on cultured neurons.
- Drug Application: CP-465022 was applied at various concentrations (e.g., 0.0001 μ M to 10 μ M) to the bath solution.[1]
- Agonist Stimulation: Kainate, an AMPA receptor agonist, was used to induce inward currents.
- Data Analysis: The concentration of CP-465022 that produced 50% inhibition of the kainate-induced current (IC50) was calculated.[1][2]



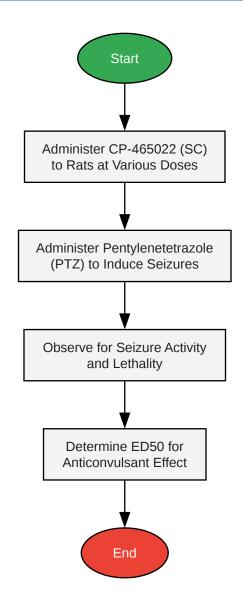
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In Vitro Patch-Clamp Experimental Workflow.

In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model

- Objective: To assess the in vivo anticonvulsant efficacy of CP-465022.
- Animal Model: Adult male rats were used.
- Drug Administration: CP-465022 was administered subcutaneously (SC) at various doses (e.g., up to 10 mg/kg).[4]
- Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ) was administered to induce seizures.
- Behavioral Observation: Animals were observed for the presence and severity of seizures, as well as lethality.
- Data Analysis: The dose of CP-465022 that protected 50% of the animals from seizures
 (ED50) was determined. Full efficacy at 10 mg/kg SC was maintained for at least 4 hours.[4]





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In Vivo PTZ Seizure Model Workflow.

Selectivity Profile

CP-465022 exhibits a favorable selectivity profile, showing potent inhibition of AMPA receptors with significantly less activity at other glutamate receptor subtypes.

- AMPA Receptors: High potency with an IC50 of 25 nM.[1][2][5]
- Kainate Receptors: Demonstrates inhibitory effects on kainate-induced currents, with nearcomplete inhibition at higher concentrations (e.g., 500 nM and 1 μM).[1][5]



 NMDA Receptors: Has little effect on peak NMDA-induced currents at 1 μM, though it can reduce the current measured at later time points.[1][3][5] At a higher concentration of 10 μM, it inhibits peak NMDA-induced currents by 36%.[1]

Pharmacokinetics and Brain Penetrance

A critical aspect of a centrally acting anticonvulsant is its ability to cross the blood-brain barrier. Studies have shown that CP-465022 readily enters the central nervous system after peripheral administration.[4] Following subcutaneous administration of 7.5 mg/kg, synaptic inhibition was observed for over 4 hours, which corresponds well with the plasma residence time of the compound.[4]

Conclusion

CP-465022 hydrochloride is a potent, selective, and non-competitive AMPA receptor antagonist with demonstrated anticonvulsant properties in preclinical models. Its favorable mechanism of action, in vivo efficacy, and ability to penetrate the central nervous system make it a valuable research tool and a potential candidate for further development as an anticonvulsant therapeutic. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neurology and drug discovery.

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